molecular formula C18H14N2O6S B3478574 ethyl 2-(2-furoylamino)-4-(3-nitrophenyl)-3-thiophenecarboxylate

ethyl 2-(2-furoylamino)-4-(3-nitrophenyl)-3-thiophenecarboxylate

Cat. No. B3478574
M. Wt: 386.4 g/mol
InChI Key: ZFAFSQSCJRJDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-furoylamino)-4-(3-nitrophenyl)-3-thiophenecarboxylate is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as FNTC and has been found to exhibit various biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of FNTC is not fully understood. However, it has been suggested that FNTC may exert its biological activities by interacting with cellular proteins and enzymes. FNTC has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FNTC has also been found to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
FNTC has been found to exhibit various biochemical and physiological effects. FNTC has been found to inhibit the growth of cancer cells, bacteria, and fungi. FNTC has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. FNTC has been found to induce apoptosis and cell cycle arrest in cancer cells. FNTC has also been found to inhibit the activity of bacterial and fungal enzymes, leading to their death.

Advantages and Limitations for Lab Experiments

FNTC has several advantages for lab experiments. FNTC is relatively easy to synthesize and purify, making it readily available for research. FNTC has also been found to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes. However, FNTC has some limitations for lab experiments. FNTC is a synthetic compound, and its biological activities may not be fully representative of natural compounds. FNTC may also exhibit some toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of FNTC. One potential direction is to further investigate the mechanism of action of FNTC. Understanding the mechanism of action of FNTC may lead to the development of more effective treatments for cancer, bacterial, and fungal infections. Another potential direction is to study the pharmacokinetics and pharmacodynamics of FNTC. Understanding the pharmacokinetics and pharmacodynamics of FNTC may lead to the development of more effective dosing regimens for FNTC-based therapies. Finally, further studies are needed to determine the potential applications of FNTC in photodynamic therapy.

Scientific Research Applications

FNTC has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. FNTC has been found to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory activities. FNTC has also been studied for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4-(3-nitrophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S/c1-2-25-18(22)15-13(11-5-3-6-12(9-11)20(23)24)10-27-17(15)19-16(21)14-7-4-8-26-14/h3-10H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAFSQSCJRJDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-furoylamino)-4-(3-nitrophenyl)-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2-furoylamino)-4-(3-nitrophenyl)-3-thiophenecarboxylate

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